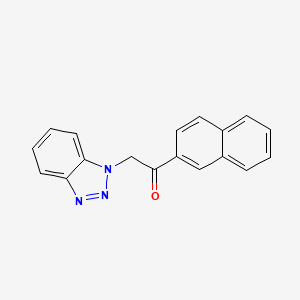

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-1-naphthalen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18(12-21-17-8-4-3-7-16(17)19-20-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNPCLJTLLWMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one typically involves the reaction of a naphthalene derivative with a benzotriazole derivative under specific conditions. Common synthetic routes may include:

Nucleophilic substitution reactions: where a naphthalene derivative reacts with a benzotriazole derivative in the presence of a base.

Condensation reactions: involving the formation of a carbon-nitrogen bond between the naphthalene and benzotriazole moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Solvent selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

Temperature control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Bases and acids: Used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide exhibit significant antimicrobial properties. A study demonstrated that modifications to the benzotriazole structure enhance its potency against various pathogens, suggesting potential uses in developing new anti-infective agents .

Photoprotection

Benzotriazole compounds are well-known for their ability to absorb ultraviolet (UV) radiation. As such, 2-(1H-1,2,3-benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one can be utilized as a UV stabilizer in sunscreens and cosmetic formulations. Its effectiveness in preventing UV-induced damage to skin cells positions it as a valuable ingredient in personal care products .

Materials Science Applications

Stabilizers in Polymers

The compound's ability to absorb UV light makes it suitable for use as a stabilizer in polymer formulations. It can prevent degradation of plastics and coatings exposed to sunlight. This application is particularly relevant in industries where materials are subjected to harsh environmental conditions .

Corrosion Inhibition

Benzotriazoles are also used as corrosion inhibitors in various industrial applications. The presence of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one can enhance the protective qualities of coatings applied to metal surfaces, thereby extending the lifespan of equipment and infrastructure .

Environmental Chemistry Applications

Biodegradation Studies

The environmental impact of benzotriazole derivatives has been studied extensively. Research indicates that certain benzotriazole compounds can be biodegradable under specific conditions. Understanding the degradation pathways of 2-(1H-1,2,3-benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one is crucial for assessing its environmental safety and potential accumulation in ecosystems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one involves its interaction with molecular targets and pathways. This may include:

Binding to specific receptors: Influencing biological pathways.

Inhibition or activation of enzymes: Affecting biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Groups

Biphenyl Analogs

- Compound: 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-biphenylyl)ethanone (CAS: 127876-39-5) Molecular Weight: 313.36 g/mol Key Difference: Replaces the naphthalen-2-yl group with a biphenyl moiety. Impact: The biphenyl group enhances molecular symmetry and may improve crystallinity, as observed in related benzotriazole derivatives. However, the increased steric bulk could reduce solubility in polar solvents compared to the naphthyl analog .

Halogen-Substituted Phenyl Analogs

- Compound: 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one (CAS: 1179977-55-9) Molecular Weight: ~318.17 g/mol (estimated) Key Difference: Substitutes naphthalen-2-yl with a 4-bromophenyl group. This compound may exhibit enhanced antifungal activity due to halogen-mediated interactions with biological targets .

Methoxy-Substituted Phenyl Analogs

- Compound: 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone Molecular Weight: 267.28 g/mol Key Difference: Incorporates a 4-methoxyphenyl group. Impact: The methoxy group acts as an electron donor, improving stability in oxidative environments. Crystallographic data (Monoclinic, P21/c) indicate efficient packing, which may influence solid-state reactivity .

Antifungal Activity

- Target Compound: Limited direct data, but naphthalene’s aromatic system may enhance binding to fungal cytochrome P450 enzymes (e.g., CYP51), a mechanism seen in triazole antifungals .

- Dichlorophenyl Analog: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone shows moderate antifungal activity due to chlorine’s lipophilicity, which improves membrane penetration .

- Triazole-Oxime Derivatives : Compounds like (Z)-1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime demonstrate higher selectivity against fungal pathogens, suggesting that substituent polarity and steric effects are critical for efficacy .

Physicochemical Properties

Solubility and Reactivity

- Naphthalen-2-yl Group : The fused aromatic system increases hydrophobicity, reducing aqueous solubility compared to phenyl analogs. However, it may enhance π-π stacking in solid-phase synthesis .

- Bromophenyl vs. Methoxyphenyl : Bromine’s electronegativity lowers electron density at the ketone group, increasing electrophilicity. Methoxy groups, in contrast, stabilize the carbonyl via resonance, slowing hydrolysis .

Crystallographic Insights

- The methoxyphenyl analog crystallizes in a monoclinic system (a = 5.4209 Å, b = 24.4894 Å), with hydrogen bonding between benzotriazole N-atoms and methoxy oxygen. Such interactions are absent in the naphthyl compound, suggesting divergent packing behaviors .

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one, also known by its CAS number 124041-72-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one is . The compound features a benzotriazole moiety which is known for its diverse biological activities, including antifungal and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction between naphthalene derivatives and benzotriazole under specific conditions. For instance, a common method includes the use of acylation reactions where naphthalene derivatives are treated with benzotriazole in the presence of suitable reagents to yield the target compound.

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzotriazole derivatives. For example, compounds structurally similar to 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one have shown significant activity against various fungal strains. In a comparative study, it was found that certain benzotriazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against Candida albicans, indicating potent antifungal activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Fluconazole | 0.023 | Standard |

| Compound A (similar structure) | 0.00035 | Highly Active |

| Compound B (similar structure) | 0.210 | Moderate Activity |

The mechanism by which benzotriazole derivatives exert their antifungal effects often involves the inhibition of cytochrome P450 enzymes (CYPs), particularly CYP51, which is crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts membrane integrity and function in fungal cells .

Cytotoxicity Studies

In vitro cytotoxicity studies against human cell lines have been conducted to evaluate the safety profile of this compound. The results indicated that while exhibiting antifungal activity, certain derivatives did not display significant cytotoxic effects on human fetal lung fibroblast (MRC-5) cells at therapeutic concentrations .

Case Study 1: Antifungal Efficacy

A study focused on a series of benzotriazole derivatives demonstrated that compounds with specific substitutions on the naphthalene ring exhibited enhanced antifungal activity compared to their unsubstituted counterparts. The study concluded that modifications to the naphthalene moiety could optimize antifungal efficacy while minimizing toxicity .

Case Study 2: Enantiomeric Selectivity

Research has shown that enantiomers of certain benzotriazole derivatives can exhibit differing levels of biological activity. For instance, one enantiomer was found to be approximately 80 times more effective than fluconazole against C. albicans . This highlights the importance of stereochemistry in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via coupling reactions between benzotriazole derivatives and naphthyl ketones. Optimizing solvent systems (e.g., methanol, ethanol, or acetic acid) and stoichiometric ratios of reagents like [bis(trifluoroacetoxy)iodo]benzene (PIDA) enhances yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from byproducts .

- Key Parameters : Reaction time (1–2 hours under stirring), temperature (room temperature to reflux), and solvent polarity influence crystallinity and purity. Monitoring progress using TLC and confirming purity via HPLC (>95%) is recommended .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

- Spectroscopy : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and functional groups. For example, distinct peaks for benzotriazole protons (~8.0–8.5 ppm) and naphthyl aromatic protons (~7.2–7.8 ppm) should be observed .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths and angles. A typical R-factor < 0.07 indicates high accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR peak splitting vs. X-ray crystallography findings) for this compound?

- Conflict Analysis : Discrepancies between NMR splitting patterns (e.g., unexpected multiplicity due to dynamic effects) and static SC-XRD data may arise from conformational flexibility. Variable-temperature NMR or DFT calculations can model dynamic behavior, while SC-XRD at multiple temperatures (e.g., 100 K vs. 298 K) captures conformational locking .

- Case Study : In related naphthyl-triazole compounds, SC-XRD confirmed planar geometry, while NMR showed splitting due to slow rotation of the benzotriazole group at room temperature .

Q. What strategies are effective in elucidating the electronic effects of the benzotriazole and naphthyl groups on the compound's reactivity?

- Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution. The electron-withdrawing benzotriazole group reduces electron density at the ketone oxygen, affecting nucleophilic attack susceptibility .

- Experimental Validation : Substituent effects can be probed via Hammett studies. For example, introducing electron-donating groups (e.g., -OCH) on the naphthyl ring alters reaction rates in nucleophilic substitution assays .

Q. How to design experiments to investigate the biological activity of this compound, considering its structural features?

- Target Selection : The benzotriazole moiety is known for kinase inhibition, while the naphthyl group enhances lipophilicity. Prioritize targets like tyrosine kinases or cytochrome P450 enzymes using molecular docking (AutoDock Vina) .

- Assay Design : Use in vitro enzyme inhibition assays (e.g., fluorescence-based) with IC determination. For cellular studies, evaluate cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.